molecular formula C14H18N2 B1385778 N-(3-ethynylphenyl)-1-methylpiperidin-4-amine CAS No. 1019586-13-0

N-(3-ethynylphenyl)-1-methylpiperidin-4-amine

Cat. No.: B1385778
CAS No.: 1019586-13-0
M. Wt: 214.31 g/mol
InChI Key: DATRTKSOCIPKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)-1-methylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group at the nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine typically begins with commercially available starting materials such as 3-ethynylaniline and 1-methylpiperidine.

    Reaction Steps:

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-ethynylphenyl)-1-methylpiperidin-4-amine can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.

Major Products Formed:

  • Oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

  • N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of new synthetic methodologies.

Biology:

  • In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It serves as a probe to investigate the structure-activity relationships of piperidine derivatives.

Medicine:

  • This compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders. Its ability to modulate specific molecular targets makes it a candidate for drug discovery programs.

Industry:

  • The compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The ethynyl group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity.
  • The compound may influence signaling pathways related to neurotransmission, thereby affecting neuronal function and behavior. Detailed studies on its binding affinity and selectivity are conducted to understand its pharmacological effects.

Comparison with Similar Compounds

    N-(3-ethynylphenyl)piperidine: Similar structure but lacks the methyl group on the piperidine ring.

    N-(3-ethynylphenyl)-1-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.

    N-(3-ethynylphenyl)-1-methylpiperidin-3-amine: Similar structure with the amine group positioned at the 3rd carbon of the piperidine ring.

Uniqueness:

  • N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is unique due to the specific positioning of the ethynyl group on the phenyl ring and the methyl group on the piperidine ring. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-12-5-4-6-14(11-12)15-13-7-9-16(2)10-8-13/h1,4-6,11,13,15H,7-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRTKSOCIPKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Ethynyl-phenylamine (0.1 mL, 1 mmol) and 1-methyl-piperidin-4-one (0.15 mL, 1.2 mmol) in 1,4-dioxane (4 mL) was treated first with TFA (0.2 mL, 2.6 mmol) and then with sodium triacetoxyborohydride (318 mg, 1.5 mmol). After stirring for 2 h, 10% NH4OH was added to the reaction mixture (15 mL). Extraction with DCM (3×25 mL), drying over sodium sulfate, evaporation, purification by flash chromatography over silica gel (DCM/7N NH3 in MeOH 9/1) afforded the title compound (200 mg, 93%).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.